![molecular formula C19H19N3O4 B2995192 N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886950-80-7](/img/structure/B2995192.png)
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, also known as AIA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AIA-1 is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimicrobial Activities
Isoquinoline derivatives have been studied for their potential antimalarial and antimicrobial properties. For instance, a series of substituted phenyl analogues, including those related to the structure of interest, demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest potential applications in the development of new antimalarial agents (Werbel et al., 1986). Additionally, isoquinoline derivatives have been synthesized and shown to exhibit antimicrobial activity, further underscoring their potential in therapeutic applications (Le et al., 2018).
Analgesic and Anti-inflammatory Activities
Research on quinazolinyl and isoquinolinyl acetamides has revealed their potential analgesic and anti-inflammatory activities. Compounds within this class have been synthesized and tested for these biological effects, demonstrating promising results compared to standard drugs (Alagarsamy et al., 2015). This indicates a possible application in the development of new pain and inflammation management therapies.
Antifungal and Antiproliferative Effects
Derivatives of morpholin-3-yl-acetamide, a compound structurally similar to the target molecule, have been identified as broad-spectrum antifungal agents. These findings suggest the potential use of related compounds in antifungal therapies (Bardiot et al., 2015). Moreover, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing isoquinoline derivatives have shown antiproliferative activities against various human cancer cell lines, indicating their potential in cancer research and therapy (I‐Li Chen et al., 2013).
Neuroprotection and Antiviral Effects
The therapeutic efficacy of novel anilidoquinoline derivatives in treating Japanese encephalitis has been evaluated, with significant antiviral and antiapoptotic effects observed in vitro. This suggests potential neuroprotective applications for compounds related to N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide in viral infections of the central nervous system (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(23)21-13-5-7-14(8-6-13)22-18(24)11-26-17-4-2-3-16-15(17)9-10-20-19(16)25/h2-8H,9-11H2,1H3,(H,20,25)(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWNJSYLBNRDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)
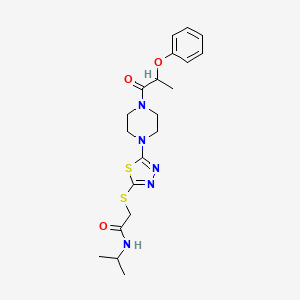
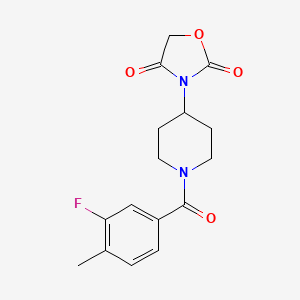
![8-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2995116.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one](/img/structure/B2995117.png)
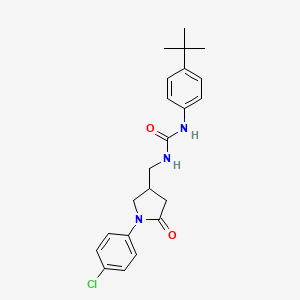
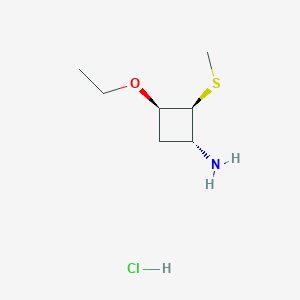
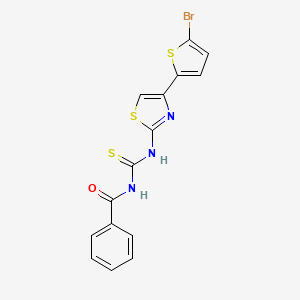
![5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2995125.png)
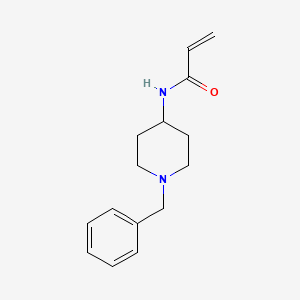
![N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide](/img/structure/B2995128.png)
![4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2995129.png)
![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)
![4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2995131.png)